Fmoc-N-Me-D-His(Boc)-OH

Descripción

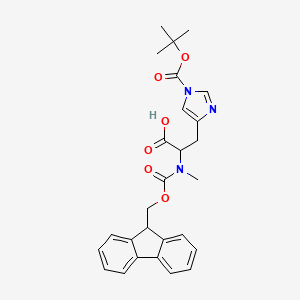

Structure

3D Structure

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVVXHCOKMCMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc N Me D His Boc Oh

Solution-Phase Synthetic Routes and Chemical Transformations

Solution-phase synthesis offers a high degree of flexibility for the multi-step preparation of Fmoc-N-Me-D-His(Boc)-OH, allowing for the purification of intermediates at each stage. Key to this approach are the strategic selection of protecting groups and the regioselective introduction of the methyl group onto the histidine side chain.

Regioselective N-Methylation Strategies for Histidine Derivatives

The imidazole (B134444) side chain of histidine possesses two nucleophilic nitrogen atoms, N-π (N-1) and N-τ (N-3), necessitating regioselective methylation to obtain the desired isomer. nih.govdelivertherapeutics.com Methylation can alter the biochemical properties of histidine, including its hydrophobicity and ability to chelate metal ions. nih.gov

One common strategy involves the use of a bulky protecting group on one of the imidazole nitrogens to sterically hinder methylation at that position. For instance, the trityl (Trt) group is often used to protect the N-τ nitrogen, directing methylation to the N-π position. However, the removal of the Trt group requires conditions that may not be compatible with other protecting groups present in the molecule.

Alternatively, enzymatic methods can offer high regioselectivity. For example, specific methyltransferases can catalyze the methylation of histidine at the α-amino nitrogen or on the imidazole ring. capes.gov.br While highly specific, these methods are often limited by substrate scope and the availability of the requisite enzymes.

A powerful chemical approach for regioselective N-arylation, which can be adapted for methylation, utilizes copper(I) iodide as a catalyst with a suitable ligand. This method has shown high yields for the N(1)-arylation of protected histidine. rsc.org

Protecting Group Implementation and Orthogonal Chemistry in Solution-Phase Synthesis

The successful synthesis of this compound hinges on an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others. nih.govfiveable.mebiosynth.com The most common orthogonal pair in peptide synthesis is the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-butoxycarbonyl (Boc) group for side-chain protection. biosynth.comiris-biotech.de

In the context of this compound synthesis, the α-amino group is protected with Fmoc, and the imidazole side chain is protected with Boc. The Boc group is crucial for masking the nucleophilicity of the imidazole nitrogen during subsequent peptide coupling reactions. acs.org The synthesis of a related compound, Nα-Fmoc-L-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, demonstrates a successful application of this dual protection strategy. nih.gov

The stability of the Boc group on the histidine side chain under various conditions is a critical consideration. Studies have shown that the Boc group on histidine can be labile under certain acidic conditions used for cleavage from some solid-phase resins, but it is generally stable to the milder acidic treatments used for the removal of other protecting groups like Mtt or Mmt. iris-biotech.dersc.org

Solid-Phase Synthesis Protocols for this compound Building Blocks

Solid-phase peptide synthesis (SPPS) offers a streamlined and automatable alternative to solution-phase methods. nih.govacs.orgpeptide.com The synthesis of N-methylated peptides on a solid support can be achieved either by incorporating a pre-synthesized this compound building block or by performing the N-methylation reaction directly on the resin-bound amino acid.

Direct Incorporation of Pre-functionalized this compound

The most straightforward method for introducing N-methylated histidine into a peptide sequence during SPPS is the direct coupling of the pre-synthesized this compound building block. This approach avoids potential side reactions and incomplete methylation that can occur with on-resin methods.

The synthesis of the building block itself can be accomplished using solution-phase methods as described above, followed by purification. Once obtained, the this compound can be used in standard Fmoc-based SPPS protocols. ppke.hu The coupling of N-methylated amino acids can be challenging due to steric hindrance and may require specialized coupling reagents like PyAOP or PyBOP/HOAt to achieve high yields. nih.gov

On-Resin N-Methylation Techniques for D-Histidine (e.g., Biron-Kessler Method Adaptation)

On-resin N-methylation provides a versatile method for generating N-methylated amino acids in situ during SPPS. acs.orgnih.govspringernature.comnih.gov One of the most effective methods is an adaptation of the Biron-Kessler method, which is based on the work of Fukuyama in solution. researchgate.netnih.gov This procedure involves three main steps:

Sulfonylation: The α-amino group of the resin-bound histidine is protected with an o-nitrobenzenesulfonyl (o-NBS) group. nih.govacs.org This protection renders the remaining N-H bond of the sulfonamide acidic.

Methylation: The sulfonamide is then methylated using a suitable methylating agent in the presence of a base. nih.govresearchgate.net

Desulfonylation: The o-NBS group is removed to liberate the free N-methylated amine, which is then ready for coupling to the next amino acid in the sequence. nih.govacs.org

This method has been optimized to be a rapid and efficient procedure, often completed in under an hour. nih.gov However, care must be taken with amino acids like cysteine and histidine, as there is a risk of side-chain methylation. researchgate.net

The choice of methylating agent is a critical parameter in the on-resin methylation step. Dimethyl sulfate (B86663) and methyl iodide are two commonly used reagents for this purpose. researchgate.net

Dimethyl sulfate is a potent and cost-effective methylating agent. wikipedia.org It is often used in combination with a non-nucleophilic base like DBU. nih.govresearchgate.net While highly reactive, dimethyl sulfate is also highly toxic and must be handled with extreme care. wikipedia.org

Methyl iodide is another effective methylating agent, though it is generally less reactive and more expensive than dimethyl sulfate. wikipedia.org Its use in on-resin methylation protocols has been well-established. nih.gov

A comparative study on the synthesis of Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH using both dimethyl sulfate and methyl iodide in a solid-phase approach showed that both reagents provided the desired products in high yield and purity. nih.gov

| Methylating Reagent | Key Characteristics | Common Base Used | Considerations |

|---|---|---|---|

| Dimethyl Sulfate | Highly reactive, cost-effective | DBU | High toxicity, potential for side-chain methylation |

| Methyl Iodide | Less reactive than dimethyl sulfate, more expensive | Various bases | Lower toxicity compared to dimethyl sulfate |

Other methylating agents, such as dimethyl carbonate, are being explored as greener and safer alternatives, though their reactivity may be lower. rsc.orgresearchgate.net The choice between dimethyl sulfate and methyl iodide often comes down to a balance of reactivity, cost, and safety considerations for the specific application. wikipedia.orgnottingham.ac.ukresearchgate.neteurekaselect.comrsc.org

Utilization of Temporary Carboxyl Protecting Resins (e.g., 2-Chlorotrityl Resin)

The solid-phase synthesis of N-methylated amino acids offers significant advantages in terms of purification and handling. The 2-chlorotrityl (2-CTC) resin is a particularly advantageous solid support for the temporary protection of the carboxylic acid group during the N-methylation of amino acids. nih.govnih.gov Its high sensitivity to mild acidic cleavage allows for the release of the fully protected amino acid derivative without compromising the acid-labile protecting groups on the alpha-amino and side-chain functionalities. nih.govresearchgate.netksyun.com

The process typically begins with the loading of the parent amino acid, Fmoc-D-His(Boc)-OH, onto the 2-CTC resin. This is generally achieved by reacting the Fmoc-protected amino acid with the resin in the presence of a hindered base, such as N,N-diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (B109758) (DCM). researchgate.net The bulky nature of the 2-chlorotrityl group helps to prevent racemization at the alpha-carbon during the loading process, a known issue with other linkers, especially for sensitive amino acids like histidine.

Once the amino acid is anchored to the resin, the Fmoc protecting group is removed to expose the secondary amine, which is then subjected to methylation. A common and effective method for N-methylation on the solid phase is the Biron-Kessler method. nih.gov This involves the activation of the secondary amine with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), followed by methylation using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. nih.gov The o-NBS group serves to increase the acidity of the N-H proton, facilitating its removal and subsequent methylation.

After the N-methylation is complete, the final compound, this compound, is cleaved from the 2-CTC resin. The cleavage is typically performed under very mild acidic conditions, such as with a solution of 1% trifluoroacetic acid (TFA) in DCM or a mixture of acetic acid and trifluoroethanol in DCM. nih.govksyun.com These conditions are mild enough to leave the Boc and Fmoc protecting groups intact. ksyun.com

Table 1: Representative Conditions for the Synthesis of Fmoc-N-Me-Amino Acids on 2-Chlorotrityl Resin

| Step | Reagents and Conditions | Purpose | Reference |

| Loading | Fmoc-D-His(Boc)-OH, 2-CTC Resin, DIEA, DCM, Room Temperature, 1-4 h | Anchoring of the amino acid to the solid support. | researchgate.net |

| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF, Room Temperature, 2 x 10 min | Exposure of the secondary amine for methylation. | researchgate.net |

| N-Methylation (Biron-Kessler) | 1. o-NBS-Cl, Collidine, DCM; 2. Methylating agent (e.g., CH₃I), Base (e.g., DBU), DMF | Introduction of the methyl group onto the alpha-nitrogen. | nih.gov |

| Cleavage | 1% TFA in DCM or AcOH/TFE/DCM, Room Temperature, 15-60 min | Release of the fully protected N-methylated amino acid from the resin. | nih.govksyun.com |

Stereocontrolled Synthesis of this compound

The primary challenge in the synthesis of this compound lies in the control of stereochemistry at the α-carbon. It is crucial to employ methods that prevent racemization and ensure the retention of the desired D-configuration.

Enantioselective Approaches to D-Histidine N-Methylation

Maintaining the enantiomeric purity of D-histidine during N-methylation is paramount. Direct methylation of the unprotected amino acid often leads to significant racemization. Therefore, strategies that proceed with high stereoconservation are essential.

One effective approach involves the use of a chiral auxiliary. While not directly reported for D-histidine, diastereoselective alkylation of chiral heterocyclic templates, such as those derived from diketopiperazines, has been shown to be a powerful method for the synthesis of enantiomerically pure α-amino acids. This methodology relies on the steric bias imposed by the chiral auxiliary to direct the incoming electrophile (in this case, a methyl group) to one face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter.

Another strategy to preserve chirality involves the methylation of a pre-formed N-protected amino acid under conditions that minimize epimerization. The use of the 2-CTC resin, as discussed previously, inherently reduces the risk of racemization during the initial anchoring step. Subsequent on-resin methylation, particularly when the α-amino group is protected with a bulky group that can shield the α-proton, can proceed with high fidelity. The choice of base and solvent during the methylation step is also critical to prevent epimerization.

The analysis of enantiomeric purity is a crucial aspect of these synthetic efforts. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying enantiomers. researchgate.netnih.govsigmaaldrich.com Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), can be employed to form diastereomers that are readily separable on a standard reverse-phase HPLC column. researchgate.netnih.gov

Diastereoselective Control in Related N-Methylated Amino Acid Synthesis

While specific data on the diastereoselective synthesis of this compound is scarce in the literature, principles from the synthesis of other N-methylated amino acids can be applied. The control of diastereoselectivity becomes relevant when a new stereocenter is created or when the existing stereocenter influences the formation of another.

In the context of N-methylation, if the starting material is already a single enantiomer (D-histidine derivative), the primary concern is the retention of that configuration, as discussed above. However, in cases where a chiral auxiliary is used, the diastereoselectivity of the alkylation step is critical. For instance, the alkylation of chiral oxazinones has been explored for the diastereoselective synthesis of α-methyl and α-hydroxy-β-amino acids. The stereochemical outcome of such reactions is often dictated by the conformation of the heterocyclic ring and the steric hindrance presented by the substituents.

Furthermore, in the synthesis of peptides containing N-methylated amino acids, the conformation of the N-methylated residue can influence the stereochemical outcome of subsequent reactions. The presence of the N-methyl group can restrict the conformational freedom of the peptide backbone, which can be exploited to control the stereoselectivity of reactions at adjacent residues.

Table 2: Key Considerations for Stereocontrolled Synthesis

| Aspect | Methodological Approach | Expected Outcome |

| Prevention of Racemization during Loading | Use of 2-chlorotrityl resin. | Minimized epimerization of the α-carbon. |

| Enantioselective N-Methylation | On-resin methylation with optimized base and solvent conditions. | Retention of the D-configuration. |

| Diastereoselective Control | Utilization of chiral auxiliaries (in related syntheses). | Control over the formation of new stereocenters. |

| Chiral Analysis | Chiral HPLC, derivatization with reagents like FDAA. | Accurate determination of enantiomeric excess. researchgate.netnih.gov |

Orthogonal Protecting Group Strategies Pertaining to Fmoc N Me D His Boc Oh

Fundamental Principles of Fmoc and Boc Orthogonality in Peptide Synthesis

The successful stepwise elongation of a peptide chain on a solid support hinges on the concept of orthogonal protection. This strategy employs protecting groups for the temporary Nα-amino group and permanent side-chain functionalities that can be removed under distinct, non-interfering chemical conditions. researchgate.net, merckmillipore.com The most prevalent combination in modern SPPS is the Fmoc/tBu (tert-butyl) strategy, which offers true orthogonality. merckmillipore.com

The Nα-amino group is temporarily shielded by the base-labile Fmoc group, while the reactive side-chains of the amino acids are protected by acid-labile groups, such as Boc. uci.edu, organic-chemistry.org This orthogonality ensures that the integrity of the side-chain protection is maintained throughout the repetitive cycles of Nα-deprotection and coupling. uci.edu The final step of the synthesis involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA). sigmaaldrich.com, thermofisher.com

The key features of the Fmoc and Boc protecting groups are summarized in the table below.

| Protecting Group | Protected Functionality | Cleavage Condition | By-products |

| Fmoc | Nα-amino group | Base (e.g., 20% piperidine (B6355638) in DMF) | Dibenzofulvene, CO2 |

| Boc | Imidazole (B134444) side-chain | Strong acid (e.g., TFA) | Isobutylene, CO2 |

Nα-Fmoc Protection: Cleavage Conditions, Mechanism, and Compatibility with N-Methylated D-Histidine Systems

The Fmoc group is the cornerstone of the temporary Nα-protection in the synthesis of peptides incorporating Fmoc-N-Me-D-His(Boc)-OH. Its removal is typically achieved by treatment with a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). uci.edu The cleavage proceeds via a β-elimination mechanism, which is initiated by the abstraction of the acidic proton on the fluorenyl ring system. nih.gov The resulting dibenzofulvene is subsequently scavenged by the amine to form a stable adduct. uci.edu

The introduction of an N-methyl group on the α-amino nitrogen presents unique challenges. The steric hindrance of the methyl group can slow down the coupling reaction of the subsequent amino acid. researchgate.net Microwave heating can be employed to accelerate these sluggish coupling steps. researchgate.net However, care must be taken as elevated temperatures can also promote side reactions. researchgate.net, researchgate.net

The cleavage of the Fmoc group from an N-methylated amino acid is generally not significantly hindered. Standard piperidine treatment is effective. However, the subsequent coupling onto the newly liberated, sterically hindered secondary amine is the more challenging step. researchgate.net

Nτ-Boc Protection of the Imidazole Moiety: Stability, Selective Deprotection, and Implications for Peptide Synthesis

The imidazole side chain of histidine is nucleophilic and can cause undesirable side reactions if left unprotected. core.ac.uk Furthermore, the Nπ nitrogen of the imidazole ring can catalyze the racemization of the activated amino acid during the coupling step. nih.gov, peptide.com Therefore, protection of the imidazole nitrogen is crucial. In this compound, this is achieved with the acid-labile Boc group.

The Boc group is stable under the basic conditions used for Fmoc removal, thus ensuring the integrity of the side-chain protection throughout the synthesis. organic-chemistry.org It is efficiently removed during the final cleavage from the resin with a strong acid like TFA. thermofisher.com The use of Boc protection on the imidazole ring has been shown to be superior to the bulkier trityl (Trt) group in several aspects, including better solubility and reduced racemization rates during coupling.

Advanced Considerations in Protecting Group Removal and Mitigation of Side Reactions

Strategies for Suppression of Racemization during Deprotection Cycles (e.g., in Microwave-Assisted Synthesis)

Histidine is one of the amino acids most prone to racemization during peptide synthesis, a risk that is exacerbated by the use of microwave heating to accelerate reactions. nih.gov, researchgate.net The N-methylation of the α-amino group can further increase this susceptibility. The primary mechanism of histidine racemization involves the abstraction of the α-proton, which is facilitated by the basicity of the unprotected Nπ-imidazole nitrogen. nih.gov

Protecting the imidazole side chain is the most effective strategy to minimize racemization. nih.gov, peptide.com The Boc group, as used in this compound, is effective in this regard. Studies have shown that Nπ-protected histidine derivatives significantly reduce epimerization compared to their Nτ-protected counterparts. nih.gov

Further strategies to suppress racemization, especially in microwave-assisted synthesis, include:

Lowering the coupling temperature: Reducing the temperature from 80°C to 50°C can significantly limit the racemization of histidine. researchgate.net

Using specific coupling reagents: Carbodiimide-based activators like DIC in combination with an additive such as Oxyma are known to cause less racemization compared to uronium-based reagents like HBTU or HATU, especially when used with a hindered base. nih.gov

Minimizing pre-activation times: The longer an amino acid remains in its activated state before coupling, the higher the risk of racemization. nih.gov, merckmillipore.com

The following table presents a comparison of racemization levels of histidine derivatives under different conditions.

| Histidine Derivative | Coupling Conditions | Racemization (%) | Reference |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8 | nih.gov |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3 | nih.gov |

| Fmoc-His(Trt)-OH | Microwave, 80°C | 16.6 | nih.gov |

| Fmoc-His(MBom)-OH | Microwave, 80°C | 0.8 | nih.gov |

Management of Imidazole Side Chain Reactivity in Fmoc/Boc Chemistry

The primary reactivity of the imidazole side chain that needs to be managed during peptide synthesis is its nucleophilicity and its role in catalyzing racemization. core.ac.uk The Boc protecting group effectively mitigates these issues. By protecting one of the imidazole nitrogens, the propensity for side reactions such as N-acylation is significantly reduced. acs.org

Research Applications of Peptides Incorporating Fmoc N Me D His Boc Oh

Engineering Conformationally Constrained Peptides and Peptidomimetics

A primary application of this derivative is in the rational design of peptides with predictable and rigid three-dimensional structures. By controlling the peptide's shape, researchers can investigate and modulate its biological function with high precision.

The introduction of a methyl group on the amide nitrogen (N-methylation) of the peptide backbone has profound consequences for its conformational freedom. nih.govnih.gov This single modification eliminates the amide proton, which is a critical hydrogen bond donor required for the formation of common secondary structures like α-helices and β-sheets. researchgate.net Consequently, N-methylation disrupts these structures and restricts the rotation around the peptide bond (phi and psi angles).

This steric hindrance favors a cis conformation of the peptide bond, which is energetically unfavorable in non-methylated peptides (except for proline). researchgate.net The ability to strategically introduce cis bonds and restrict torsional angles allows for precise control over the peptide's global fold. This conformational locking reduces the number of accessible shapes the peptide can adopt in solution, effectively rigidifying the backbone. nih.gov Such constrained peptides are invaluable for structure-activity relationship (SAR) studies, as they help to identify the specific conformation required for biological activity. nih.gov

The D-configuration of the histidine residue in Fmoc-N-Me-D-His(Boc)-OH is particularly useful for inducing turns in the peptide chain. D-amino acids are frequently incorporated at specific positions to promote the formation of β-turns, which are essential components of more complex structures like β-hairpins. nih.gov When combined with the conformational constraints imposed by N-methylation, this derivative becomes a powerful tool for designing and synthesizing stable β-hairpin mimetics.

Furthermore, these pre-organized turn structures facilitate the synthesis of cyclized peptides. nih.govcapes.gov.br By inducing a conformation that brings the N- and C-termini of a linear peptide into proximity, the entropic barrier to macrocyclization is significantly lowered, often leading to higher yields and purer products. The resulting cyclic peptides exhibit reduced flexibility and are excellent scaffolds for mimicking the binding epitopes of larger proteins, making them useful tools for studying protein-protein interactions. nih.gov

Modulation of Peptide Bioactivity and Pharmacokinetic Properties in Research Settings

Incorporating this compound is a key strategy for enhancing the drug-like properties of peptides for research purposes, improving their stability and fine-tuning their interaction with biological targets.

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation. benthamdirect.comresearchgate.net Proteases, the enzymes responsible for cleaving peptide bonds, often fail to recognize or bind to N-methylated amide bonds. The methyl group provides steric shielding, physically blocking the enzyme's active site from accessing the scissile bond.

This enhanced stability is crucial for in vitro biochemical and cell-based assays, where peptides can be rapidly degraded by proteases present in serum-containing media or cell lysates. Studies have demonstrated that N-methylated peptides can be completely resistant to degradation by serum enzymes, whereas their non-methylated counterparts are rapidly cleared. acs.org This allows for more reliable and reproducible experimental results by ensuring a constant concentration of the active peptide over the course of the study.

Table 1: Effect of N-Methylation on Peptide Stability in Serum

This table illustrates the comparative stability of N-methylated cyclic peptides (MCPs) versus their non-methylated (ΔN-Me) analogs when incubated in serum. Data is generalized from findings where N-methylation significantly improved resistance to degradation. acs.org

| Peptide Pair | N-Methylation Status | Stability Profile | Outcome |

| MCP-1 / ΔN-Me-1 | Methylated / Non-methylated | High / Low | N-methylation provides significant protection from serum proteases. |

| MCP-2 / ΔN-Me-2 | Methylated / Non-methylated | Complete / Low | The N-methylated version is completely resistant to degradation. |

| MCP-3 / ΔN-Me-3 | Methylated / Non-methylated | High / Moderate | N-methylation confers a substantial improvement in serum stability. |

The conformational rigidity imparted by N-methylation directly influences a peptide's biological activity and selectivity. nih.gov By locking the peptide into its bioactive conformation, N-methylation can significantly enhance its binding affinity for a target receptor or enzyme. nih.gov However, if the constrained conformation does not match the binding site, a decrease or complete loss of activity can occur. acs.orgnih.gov This makes N-methylation scanning—where each residue is systematically replaced with its N-methylated version—a powerful technique for probing the bioactive conformation of a peptide lead. nih.gov

In some cases, the loss of a hydrogen bond donor is detrimental to activity, but in many others, the entropic advantage of a pre-organized, rigid binder outweighs this loss. Furthermore, this conformational restriction can enhance selectivity. A rigid peptide may fit perfectly into the binding pocket of one receptor subtype while being unable to adapt its shape to bind to closely related off-targets, thereby improving its selectivity profile. nih.gov

Table 2: Impact of N-Methylation on Inhibitory Activity

This table shows the generalized effect on inhibitory activity when N-methyl groups are removed from active N-methylated cyclic peptides (MCPs), based on research findings. acs.org

| Peptide | N-Methylation Status | Relative Inhibitory Activity | Observation |

| MCP-A | Methylated | 100% | Peptide is a potent inhibitor of its target enzyme. |

| ΔN-Me-A | Non-methylated | < 5% | Removal of N-methylation leads to a near-complete loss of activity. |

| MCP-B | Methylated | 100% | Peptide shows high activity in biochemical assays. |

| ΔN-Me-B | Non-methylated | < 2% | The non-methylated analog is essentially inactive. |

Advanced Applications in Epigenetics and Cellular Regulation Research

Beyond improving general peptide properties, the specific incorporation of N-methylated histidine has advanced applications in studying cellular regulatory mechanisms, particularly those involving post-translational modifications. Histidine methylation is an emerging and important modification in cell biology, known to affect protein function, metal ion chelation, and signaling pathways. nih.govbiorxiv.org

Enzymes such as METTL9 have been identified as specific histidine methyltransferases that play roles in various biological processes. nih.gov The synthesis of peptides incorporating this compound allows researchers to create potent and stable tools to study these pathways. For example, a synthetic peptide containing N-methyl-histidine can be used as:

A stable substrate mimic or competitive inhibitor to study the kinetics and structure of histidine methyltransferases.

A research probe to investigate the downstream effects of histidine methylation on protein-protein interactions or cellular events.

An immunogen to generate specific antibodies that can detect N-methylated histidine in native proteins, helping to identify new substrates and regulatory networks.

By providing a means to create stable, conformationally defined peptides containing this specific modification, this compound enables sophisticated investigations into the complex world of cellular regulation and epigenetics. nih.gov

Role in Histone Methylation Studies and Chromatin Structure Analysis

The incorporation of N-methylated histidine derivatives, such as the D-isomer present in this compound, into synthetic peptides offers a powerful tool for investigating the nuanced roles of histone methylation in regulating chromatin structure and gene expression. While direct studies utilizing this specific compound are not prevalent in currently available research, the significance of its components points to its potential in advancing our understanding of epigenetic mechanisms.

Histone post-translational modifications (PTMs) are critical for a variety of cellular processes, with methylation of lysine (B10760008) and arginine residues being well-established epigenetic marks. nih.govnih.gov Recently, attention has turned to the methylation of histidine residues in histones. nih.govtsukuba.ac.jp Research has identified that histidine can be methylated on either the Nτ (tele) or Nπ (pros) nitrogen atom of its imidazole (B134444) ring. nih.gov

Key Research Findings on Histone Histidine Methylation:

Identification of Nτ-methylhistidine in Histones: Highly sensitive mass spectrometry has confirmed the presence of Nτ-methylhistidine (τMH) in whole histone fractions from calf thymus, while Nπ-methylhistidine was not detected. nih.gov This modification was found in both core (H2A, H2B, H3, H4) and linker (H1) histones, with histone H3 showing relatively high levels of methylation. nih.govtsukuba.ac.jp

Specific Methylation Sites: Two specific sites of Nτ-methylation have been identified: His-82 in the globular domain of histone H2A and His-39 in the N-terminal tail of histone H3. nih.govtsukuba.ac.jp The presence of these methylation marks has also been confirmed in the human cell line HEK293T. nih.gov

Implications for the Histone Code: The discovery of histidine methylation adds another layer of complexity to the "histone code," suggesting it may act as a chemical flag influencing adjacent PTMs and the conformational properties of chromatin. nih.gov For instance, the peptide containing the methylated His-39 in histone H3 also includes well-known epigenetic marks like dimethylated Lys-27 (H3K27me2) and monomethylated Lys-36 (H3K36me1). nih.gov

The synthesis of peptides containing this compound would enable researchers to create probes to study the functional consequences of this specific modification. The N-methylation on the histidine mirrors the natural PTM, while the D-amino acid configuration can be used to generate peptides that are more resistant to proteolytic degradation, allowing for longer-term studies of their interactions with chromatin-modifying enzymes and reader proteins. The Fmoc and Boc protecting groups facilitate the solid-phase synthesis of these custom peptides.

| Histone | Methylation Site | Location | Significance |

| H2A | His-82 | Globular Domain | May influence the structural properties of the nucleosome core. |

| H3 | His-39 | N-terminal Tail | Located within a region rich in other PTMs, suggesting potential for crosstalk. |

Development of Functional Biomaterials and Nanostructures

Self-Assembly Properties of Fmoc-Modified Peptides in Material Science Research

The fluorenylmethoxycarbonyl (Fmoc) group, while widely known for its role as a protecting group in peptide synthesis, is also a powerful driver of molecular self-assembly. beilstein-journals.org Peptides modified with an N-terminal Fmoc group can spontaneously organize into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels, making them valuable building blocks for the development of functional biomaterials. beilstein-journals.orgresearchgate.netmanchester.ac.uk

The self-assembly of Fmoc-peptides is primarily governed by a combination of non-covalent interactions:

π-π Stacking: The planar and aromatic nature of the fluorenyl group of the Fmoc moiety promotes stacking interactions between molecules, which is a key driving force for aggregation. beilstein-journals.orgmanchester.ac.uk

Hydrogen Bonding: The peptide backbone provides the capacity for hydrogen bonding, leading to the formation of β-sheet-like structures that stabilize the resulting nanofibers. manchester.ac.uk

Hydrophobic Interactions: The hydrophobic character of the Fmoc group also contributes to the self-assembly process in aqueous environments. beilstein-journals.org

The incorporation of this compound into a peptide sequence would be expected to influence its self-assembly behavior and the properties of the resulting biomaterial. The N-methylation of the histidine residue could alter the hydrogen bonding capacity of the peptide backbone, potentially affecting the stability and morphology of the self-assembled structures. The D-amino acid configuration can enhance the enzymatic stability of the resulting biomaterial. Furthermore, the histidine residue itself offers opportunities for creating pH-responsive materials or for coordinating with metal ions to form more complex nanostructures. beilstein-journals.org

Research on a variety of Fmoc-amino acids has demonstrated their potential in creating hydrogels for applications such as 3D cell culture and drug delivery. beilstein-journals.orgresearchgate.net For example, hydrogels formed from Fmoc-L-phenylalanine have been shown to encapsulate antibiotics, providing a sustained release system. beilstein-journals.org The properties of these hydrogels, including their mechanical strength and biocompatibility, can be tuned by the specific amino acid sequence. beilstein-journals.org

| Interaction Type | Role in Self-Assembly |

| π-π Stacking | Primary driving force for the aggregation of Fmoc groups. |

| Hydrogen Bonding | Stabilizes the peptide backbone into β-sheet structures. |

| Hydrophobic Interactions | Contributes to the assembly of the hydrophobic Fmoc groups in water. |

Methodological Challenges and Optimization Strategies in Fmoc N Me D His Boc Oh Based Peptide Assembly

Enhancing Coupling Efficiency for N-Methylated D-Histidine Residues in SPPS

The acylation of the secondary amine in N-methylated amino acids is notoriously difficult due to steric hindrance. This often results in low coupling yields and incomplete reactions, necessitating specialized strategies to drive the reaction to completion.

Double Coupling Protocols and Mechanistic Insights

A common and effective strategy to overcome the low reactivity of N-methylated residues is the implementation of a "double coupling" protocol. This involves repeating the coupling step to ensure that all available N-terminal amines have reacted.

Mitigation of Undesirable Side Reactions in Solid-Phase Peptide Synthesis

The challenges in synthesizing peptides with Fmoc-N-Me-D-His(Boc)-OH extend beyond coupling efficiency. Several side reactions can occur during the SPPS process, leading to impurities and reduced yields.

Prevention of Diketopiperazine (DKP) Formation during Fmoc Removal

Diketopiperazine (DKP) formation is a significant side reaction that can occur, particularly after the deprotection of the second amino acid in the peptide chain. nih.govgoogle.com The free N-terminal amine can intramolecularly attack the amide bond of the preceding residue, leading to the cleavage of the dipeptide from the resin in the form of a cyclic DKP. nih.gov Peptides containing proline at the second position are especially prone to this side reaction. researchgate.net

Strategies to mitigate DKP formation include:

Use of bulky protecting groups: The introduction of sterically demanding protecting groups on the side chain of the C-terminal amino acid can hinder the intramolecular cyclization.

Introduction of dipeptides: Incorporating a pre-synthesized dipeptide unit can bypass the vulnerable stage where the free N-terminal amine of the second residue is exposed.

Modification of deprotection conditions: Utilizing alternative deprotection reagents or shorter deprotection times can reduce the window of opportunity for DKP formation. For instance, using a weaker base than piperidine (B6355638) or adding additives to the deprotection solution can be effective. researchgate.netbiotage.com

Strategies to Avoid Aspartimide Formation and Other Rearrangements in Sensitive Sequences

Aspartimide formation is another common side reaction in Fmoc-based SPPS, particularly in sequences containing aspartic acid. iris-biotech.deiris-biotech.de This intramolecular cyclization involves the peptide backbone nitrogen attacking the side-chain carboxyl group of an aspartate residue, leading to a succinimide (B58015) derivative. biotage.com This can subsequently lead to racemization and the formation of β-aspartyl peptides.

Preventative measures include:

Use of modified protecting groups: Employing bulky protecting groups on the aspartate side chain, such as 3-methylpent-3-yl (Mpe), can sterically hinder the formation of the aspartimide ring. biotage.com

Backbone protection: The use of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the following amino acid can prevent aspartimide formation by sterically blocking the nucleophilic attack. iris-biotech.de

Modification of deprotection conditions: The addition of an acidic additive like formic acid or HOBt to the piperidine deprotection solution can suppress aspartimide formation. biotage.comiris-biotech.depeptide.com

Optimization of Acidic Cleavage Conditions to Minimize Product Degradation

The final step of SPPS, the cleavage of the peptide from the resin and the removal of side-chain protecting groups, is typically achieved with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). However, harsh acidic conditions can lead to the degradation of sensitive residues and the formation of byproducts. Peptides containing N-methylated amino acids can be particularly susceptible to acid-catalyzed side reactions. nih.gov

Optimization strategies for the cleavage step include:

Careful selection of scavengers: The cleavage cocktail typically includes scavengers to trap the reactive carbocations generated during the deprotection of side chains. The choice and concentration of scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), must be tailored to the specific amino acid composition of the peptide to prevent side reactions like oxidation of methionine or modification of tryptophan.

Temperature and time control: Performing the cleavage at a lower temperature and for a shorter duration can minimize acid-labile degradation pathways. nih.gov

Alternative cleavage cocktails: For particularly sensitive peptides, alternative cleavage reagents or cocktails with different acid strengths and scavenger compositions may be necessary to maximize the yield of the desired product.

Table 2: Summary of Side Reactions and Mitigation Strategies

| Side Reaction | Description | Key Prevention Strategies |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide, leading to cleavage from the resin. nih.gov | Use of bulky C-terminal protecting groups, incorporation of dipeptide units, modified deprotection conditions. researchgate.netbiotage.com |

| Aspartimide Formation | Intramolecular cyclization at aspartic acid residues, leading to racemization and β-peptides. biotage.comiris-biotech.de | Use of bulky side-chain protecting groups (e.g., Mpe), backbone protection (e.g., Dmb), addition of acidic additives to deprotection solution. biotage.comiris-biotech.deiris-biotech.depeptide.com |

| Product Degradation during Cleavage | Acid-catalyzed side reactions during final cleavage from the resin. | Optimization of scavenger composition, control of temperature and time, use of alternative cleavage cocktails. nih.gov |

Addressing Aggregation and Solubility Issues in Modified Peptide Synthesis

The chemical synthesis of peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), can be hampered by the formation of strong intermolecular or intramolecular non-covalent interactions, leading to the aggregation of peptide chains. nih.gov These sequences, often termed "difficult sequences," are characterized by a high number of hydrophobic or β-branched amino acids, which tend to form stable β-sheet structures. nih.govrsc.org This aggregation can render the growing peptide chain insoluble in the synthesis solvents, leading to incomplete reactions and low yields of the target product. sigmaaldrich.com

Synthesis of "Difficult Sequences" Containing N-Methylated D-Histidine

The synthesis of "difficult sequences" containing N-methylated D-histidine is particularly challenging due to a combination of steric hindrance and the inherent aggregation propensity of the sequence. nih.govrsc.org The coupling of an amino acid onto a secondary amine, such as the N-methylated nitrogen of the preceding residue, is significantly slower and less efficient than coupling onto a primary amine. springernature.com This steric hindrance necessitates optimized coupling strategies to achieve acceptable yields.

Several strategies have been developed to overcome these challenges:

Elevated Temperatures: Microwave-assisted SPPS can enhance the kinetics of both the deprotection and coupling steps, improving the efficiency of synthesis for sterically hindered couplings. springernature.comnih.gov However, care must be taken as high temperatures can also promote side reactions. The use of Fmoc-His(Boc)-OH, a related compound, has been shown to provide good stability against epimerization even at high temperatures. merel.sicem.com

Advanced Coupling Reagents: Utilizing highly efficient coupling reagents, such as aminium salts like HBTU, is often necessary to drive the acylation of the sterically hindered N-methylated amine to completion. nih.gov

Chaotropic Agents and Specialized Solvents: The addition of chaotropic salts or the use of solvents known to disrupt secondary structures, such as dimethyl sulfoxide (B87167) (DMSO) or "Magic Mixture" cocktails, can help to improve the solvation of the aggregating peptide-resin complex. sigmaaldrich.comnih.gov

Backbone Modifications: In some strategies, reversible backbone protection is used to disrupt aggregation. For example, the use of dimethoxybenzyl (Dmb) or hydroxymethoxybenzyl (Hmb) groups on a preceding glycine (B1666218) residue can prevent aggregation. sigmaaldrich.com

Advanced Analytical Characterization of this compound and its Peptide Conjugates in Research

Rigorous analytical characterization is essential to confirm the successful synthesis, purity, and structural integrity of peptides containing this compound. A combination of mass spectrometry, NMR spectroscopy, and HPLC is typically employed for comprehensive analysis.

Application of Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

Mass spectrometry is a primary tool for the analysis of synthetic peptides. nih.gov It is used to confirm that the target peptide has been synthesized with the correct molecular weight, which validates the incorporation of the N-Me-D-His residue. High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is employed to sequence the peptide and pinpoint the location of the N-methylation. nih.gov During MS/MS, the peptide is fragmented in the gas phase, and the resulting fragment ions are analyzed. The fragmentation pattern reveals the amino acid sequence. The presence of a methylated histidine is confirmed by a mass shift of 14.0156 Da. researchgate.net Specific immonium ions in the low-mass region of the spectrum can also be diagnostic for modified residues; for instance, a methyl-histidine immonium ion can be observed at m/z 124.0869. researchgate.netoup.com A significant analytical challenge is distinguishing between the Nπ- and Nτ-methylated isomers of histidine, which requires specialized techniques such as ion mobility mass spectrometry for separation and identification. rsc.org

Table 1: Common Mass Spectrometry Techniques for N-Methylated Peptides

| Technique | Application | Key Findings |

|---|---|---|

| Electrospray Ionization (ESI-MS) | Determines the molecular weight of the intact peptide. | Confirms successful incorporation of the N-Me-D-His residue by matching the experimental mass to the calculated mass. |

| Tandem Mass Spectrometry (MS/MS) | Sequences the peptide and localizes the modification. | Fragmentation patterns confirm the amino acid sequence and the position of the N-methylated histidine. |

| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass measurements. | Confirms the elemental composition of the peptide, increasing confidence in its identity. |

| Ion Mobility Spectrometry-MS (IMS-MS) | Separates isomeric forms of the peptide. | Can distinguish between Nπ- and Nτ-methylated histidine isomers based on their different shapes and drift times. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of peptides in solution. It provides information on the stereochemistry of the amino acid residues and the three-dimensional conformation of the peptide.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton signals to specific amino acid residues. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (typically <5 Å), which is crucial for determining the peptide's secondary and tertiary structure. The presence of the N-methyl group can significantly alter the local conformation and the pattern of NOE cross-peaks compared to its non-methylated counterpart.

Table 2: Representative ¹H NMR Chemical Shifts for N-Methylated Residues

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 2.8 - 3.0 | Singlet (s) |

| α-CH | 4.0 - 5.0 | Multiplet (m) |

| β-CH₂ (His) | 3.0 - 3.5 | Multiplet (m) |

Note: Chemical shifts are dependent on the solvent and the specific peptide sequence. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purification and Quality Control of Peptide Products

High-Performance Liquid Chromatography (HPLC) is the standard method for both the purification of crude synthetic peptides and the assessment of their final purity. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. nih.gov

In RP-HPLC, the peptide is separated based on its hydrophobicity. A nonpolar stationary phase (typically a C18-modified silica) is used with a polar mobile phase, which usually consists of a gradient of water and a more nonpolar organic solvent, most commonly acetonitrile. hplc.eu An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is almost always added to both solvents. researchgate.net TFA protonates the basic side chains, like that of histidine, and neutralizes the negative charge of the C-terminal carboxylate, which sharpens the peaks and improves the separation. researchgate.net

The purity of the final peptide product is determined by integrating the area of the main peak in the HPLC chromatogram and comparing it to the total area of all peaks, with detection typically performed using UV absorbance at 214 nm and 280 nm. nih.gov

Table 3: Typical RP-HPLC Parameters for Peptide Purification and Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, wide-pore (300 Å) | Standard stationary phase for peptide separation. Wide pores are needed for larger molecules. |

| Mobile Phase A | 0.1% TFA in Water | The primary aqueous solvent. TFA acts as an ion-pairing agent. researchgate.net |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic modifier used to elute the peptide from the column. |

| Gradient | Linear gradient of increasing %B (e.g., 5% to 60% B over 30 min) | Elutes peptides based on their increasing hydrophobicity. |

| Flow Rate | 1.0 mL/min (analytical), >4.0 mL/min (semi-preparative) | Controls the speed of the separation. |

| Detection | UV Absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues) | Monitors the elution of the peptide from the column. |

Q & A

Q. What are the key considerations for incorporating Fmoc-N-Me-D-His(Boc)-OH into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Protection Strategy : The Boc group on the histidine imidazole ring prevents undesired side reactions during SPPS. The Fmoc group protects the α-amino group and is removed under basic conditions (e.g., 20% piperidine/DMF) .

- Coupling Reagents : Use activating agents like HATU or HBTU with DIPEA to enhance coupling efficiency. Oxyma Pure/DIC combinations are also effective for minimizing racemization .

- Resin Compatibility : Opt for resins like Rink amide or Wang resin, which are stable under Fmoc deprotection conditions .

Q. How can researchers verify the successful incorporation of this compound during SPPS?

Methodological Answer:

- Analytical Techniques :

- Mass Spectrometry (MS) : Compare observed molecular weight with theoretical values (e.g., using MALDI-TOF or ESI-MS) to confirm residue addition .

- HPLC Monitoring : Track retention times before and after coupling; incomplete reactions show unreacted Fmoc peaks. highlights HPLC data for monitoring depsipeptide side products .

- Kaiser Test : A colorimetric assay detects free amines, indicating incomplete coupling .

Advanced Research Questions

Q. How does the Boc protection on histidine influence stability under acidic or high-temperature conditions?

Methodological Answer:

- Acid Stability : The Boc group is stable under mild acidic conditions (e.g., during Fmoc removal) but cleaved with strong acids like TFA during final resin cleavage. This prevents premature deprotection .

- Thermal Stability : demonstrates that Fmoc-His(Boc)-OH resists epimerization even at 105°C, making it suitable for microwave-assisted SPPS .

Q. What strategies minimize depsipeptide formation when using this compound?

Methodological Answer:

- Activation Control : Use fresh coupling reagents (e.g., HATU) to reduce residual reactive species that promote ester bond formation .

- Reaction Time Optimization : Limit coupling times to 30–60 minutes to avoid over-activation of the carboxyl group.

- Temperature Modulation : Lower temperatures (0–4°C) can suppress side reactions, though notes high-temperature compatibility for specific protocols .

Q. How can racemization be prevented when synthesizing peptides with D-configuration residues like this compound?

Methodological Answer:

- Coupling Conditions : Use low-polarity solvents (e.g., DCM) and additives like Oxyma Pure to reduce base-induced racemization .

- Stereochemical Monitoring : Employ chiral HPLC or circular dichroism (CD) spectroscopy to detect unintended L-configuration byproducts .

Data Analysis and Contradictions

Q. Are there conflicting reports on optimal coupling temperatures for this compound?

Methodological Answer:

- Context-Dependent Findings :

- Recommendation : Validate temperature conditions via pilot syntheses and analytical comparisons (e.g., MS and HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.